
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide” is a complex organic compound that contains a thiazole ring, a benzyl group, and an isobutyramide group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . The benzyl group is a common substituent in organic chemistry, derived from benzene. The isobutyramide group consists of an amide functional group attached to an isobutyl group.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazole ring, for example, is known to participate in various chemical reactions . The benzyl group and the isobutyramide group may also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring, benzyl group, and isobutyramide group could affect properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Cyclin-Dependent Kinase Inhibition
N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide and related compounds have been explored for their potential in treating Alzheimer's disease through the inhibition of cyclin-dependent kinase 5 (cdk5)/p25. This approach focuses on halting the disease's progression by targeting specific enzymes linked to neurodegeneration (Helal et al., 2004).
Phosphoinositide 3-Kinase Inhibition
Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have identified compounds with potential efficacy in cancer treatment. This research aims to optimize therapeutic agents by improving metabolic stability, demonstrating the compound's versatility beyond its primary application (Stec et al., 2011).
Antimicrobial Activity
Thiazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. These compounds have shown promising results against various bacterial strains, highlighting their potential in developing new antibacterial agents (Gomha & Khalil, 2012).
Local Anesthetic Activity
Research into N-[2-(alkylamino)ethyl]benzotriazol-X-yl isobutyramides has revealed their potential as local anesthetics. Some derivatives demonstrated a more favorable pharmacological profile than lidocaine, indicating the chemical's utility in medical applications beyond its initial scope (Caliendo et al., 1996).
Antitumor Agents
Novel N-(benzo[d]Thiazol-2-yl)-2-((2,4'-Dioxospiro[Indoline-3,2'-Thiazolidin]-3'-yl)Amino)Acetamide derivatives have been synthesized and identified as potent antibacterial agents. Their in-vitro antibacterial activity suggests a broader application in combating microbial resistance, reinforcing the compound's importance in pharmaceutical research (Borad et al., 2015).
Mecanismo De Acción
Target of action
The compound contains a thiazole ring, which is a core structural motif present in a wide range of natural products and synthetic molecules with diverse biological activities . Therefore, the targets of this compound could be numerous, depending on the specific functional groups and structural features it possesses.
Mode of action
The mode of action would depend on the specific target(s) of the compound. For instance, thiazole derivatives have been known to exhibit antibacterial activity by inhibiting bacterial cell wall synthesis .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(5-(2-chlorobenzyl)thiazol-2-yl)isobutyramide are not yet fully understood. It is known that similar thiazole derivatives have been synthesized and evaluated for their antitumor activities . The results indicated that some of these compounds exhibited potent inhibitory activity against certain enzymes
Cellular Effects
The cellular effects of this compound are also not fully known. Similar compounds have shown to induce apoptosis in certain cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Similar compounds have shown to inhibit certain enzymes, suggesting a potential mechanism of action
Propiedades
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9(2)13(18)17-14-16-8-11(19-14)7-10-5-3-4-6-12(10)15/h3-6,8-9H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTVUEKHDROURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796316 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-[4-(difluoromethoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2979798.png)
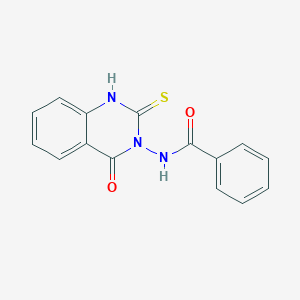
![2-[(4-chlorobenzyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2979801.png)
![3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2979802.png)
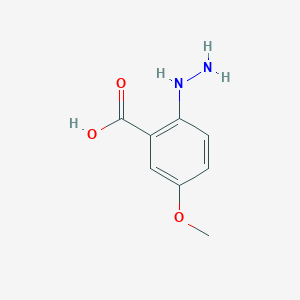
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2979806.png)
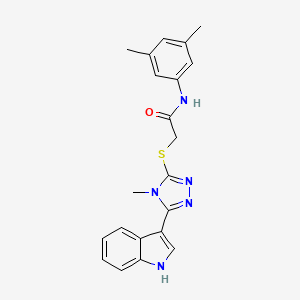
![2,4-dichloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2979808.png)
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2979811.png)
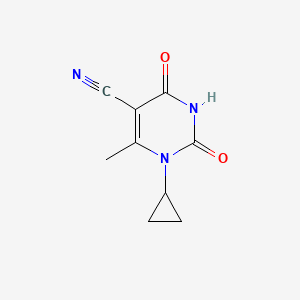
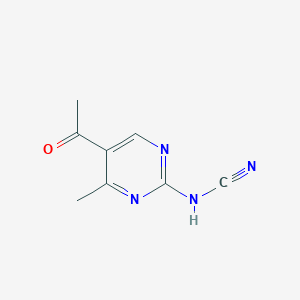
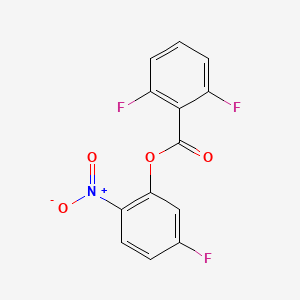
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2979816.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979819.png)